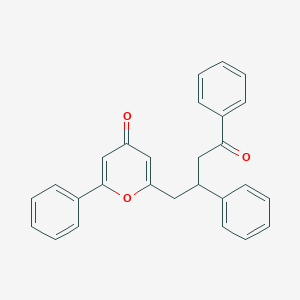

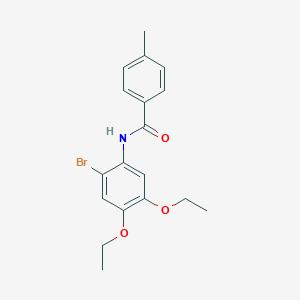

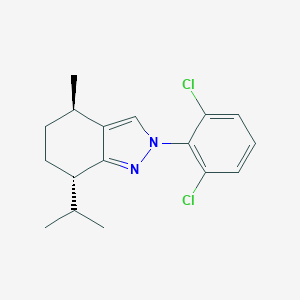

![molecular formula C10H8N4O2S B493849 (9h-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl-sulfanyl)-acetic acid CAS No. 511239-00-2](/img/structure/B493849.png)

(9h-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl-sulfanyl)-acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“(9h-Benzo[4,5]imidazo[2,1-c][1,2,4]triazol-3-yl-sulfanyl)-acetic acid” is a chemical compound with the molecular formula C11H10N4O2S . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of this compound includes a complex ring system with multiple nitrogen atoms. The molecular weight is 262.29 .Aplicaciones Científicas De Investigación

Synthesis and Anti-inflammatory Activity

- Novel benzo[d]imidazolyldihydrospiro[indoline-3,1′-isoindole]-2,4′,7′-triones were synthesized, with a key intermediate being closely related to the compound of interest. These compounds showed promising in vitro anti-inflammatory activity (Reddy & Saini, 2013).

Pharmacological Activity

- A new series of Schiff and Mannich bases derivatives, derived from a closely related compound, were synthesized and evaluated for their anti-inflammatory and analgesic activity. Some derivatives showed activity comparable to known drugs (Gowda et al., 2011).

Synthesis of Biologically Active Compounds

- Fused polyheterocyclic compounds based on a similar sulfanylpyrimidinone were synthesized, leading to various biologically active derivatives. Some compounds demonstrated antimicrobial activity (Soliman et al., 2019).

Catalyst for Imidazole Synthesis

- A recyclable catalyst was used for the synthesis of tetrasubstituted imidazoles, showcasing the versatility of sulfur-containing compounds in facilitating heterocyclic compound synthesis (Tavakoli et al., 2012).

Antimicrobial and Larvicidal Activities

- Novel triazinone derivatives were prepared, showing significant growth inhibition against certain bacterial and fungal pathogens, as well as mosquito larvicidal activity (Kumara et al., 2015).

Cytotoxicity Testing

- Synthesis and cytotoxicity testing of novel imidazo[2,1-c][1,2,4]triazol-3(5H)-Imine derivatives were conducted, revealing that some compounds inhibit the growth of human cancer cell lines (Balewski et al., 2020).

Propiedades

IUPAC Name |

2-(3H-[1,2,4]triazolo[4,3-a]benzimidazol-1-ylsulfanyl)acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N4O2S/c15-8(16)5-17-10-13-12-9-11-6-3-1-2-4-7(6)14(9)10/h1-4H,5H2,(H,11,12)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPEHVUSOWTYNQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=NN3)SCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

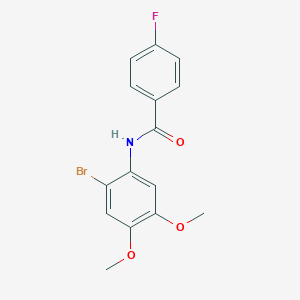

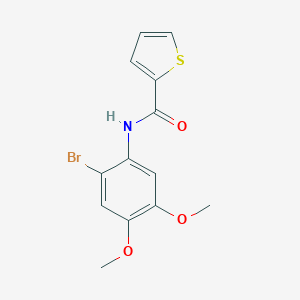

![1-[(3,5-dimethyl-1H-pyrazol-1-yl)(4-methylphenyl)methyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B493772.png)

![4-methyl-N-[2-(3-methyl-5-isoxazolyl)-1-phenylethyl]aniline](/img/structure/B493775.png)